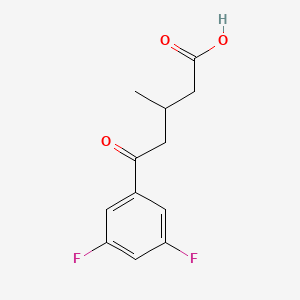

5-(3,5-Difluorophenyl)-3-methyl-5-oxovaleric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3,5-difluorophenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c1-7(3-12(16)17)2-11(15)8-4-9(13)6-10(14)5-8/h4-7H,2-3H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNJUIWHVAHCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC(=CC(=C1)F)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237236 | |

| Record name | 3,5-Difluoro-β-methyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-44-4 | |

| Record name | 3,5-Difluoro-β-methyl-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-β-methyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Strategies and Methodological Advancements for 5 3,5 Difluorophenyl 3 Methyl 5 Oxovaleric Acid

Established Synthetic Routes to 5-Aryl-5-oxovaleric Acids

The synthesis of 5-aryl-5-oxovaleric acids is a well-established field in organic chemistry, primarily relying on the formation of a carbon-carbon bond between an aromatic ring and a five-carbon acid chain.

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming aryl ketones. organic-chemistry.org This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or an acid anhydride (B1165640), in the presence of a Lewis acid catalyst. wikipedia.org The reaction mechanism begins with the formation of a complex between the Lewis acid (e.g., aluminum trichloride, AlCl₃) and the acylating agent. This is followed by the generation of a resonance-stabilized acylium ion, which acts as the electrophile. masterorganicchemistry.com The aromatic ring then attacks the acylium ion, leading to the formation of a ketone after an aqueous workup to decompose the intermediate complex. wikipedia.org

A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution due to the electron-withdrawing nature of the carbonyl group, which prevents polysubstitution reactions. organic-chemistry.org Furthermore, the acylium ion is stable and does not undergo carbocation rearrangements, a common issue in Friedel-Crafts alkylation. masterorganicchemistry.com

While AlCl₃ is the traditional catalyst, its use in stoichiometric amounts and the hazardous waste it generates have prompted research into more sustainable alternatives. researchgate.net Modern approaches focus on developing greener, more efficient, and reusable catalysts. researchgate.net

| Catalyst Type | Examples | Acylating Agent | Conditions | Ref. |

| Traditional Lewis Acids | AlCl₃, FeCl₃ | Acyl Chlorides, Anhydrides | Stoichiometric amounts, often harsh conditions | organic-chemistry.org, wikipedia.org |

| Solid Acid Catalysts | Zinc Oxide (ZnO), Zr-β zeolites | Acyl Chlorides | Solvent-free, room temperature (ZnO); Continuous flow (Zeolites) | researchgate.net, researchgate.net |

| "Greener" Catalysts | Indium triflate in ionic liquids, Erbium trifluoromethanesulfonate | Anhydrides | Microwave-assisted | |

| Metal- and Halogen-Free | Hexafluoro-2-propanol | Carboxylic Acids | Room temperature, no additional reagents | organic-chemistry.org |

This table provides a summary of various catalysts used in Friedel-Crafts acylation reactions.

Introducing the methyl group at the C3 position of the pentanoic acid backbone is a critical step in the synthesis of the target molecule. Rather than direct methylation of a pre-formed 5-aryl-5-oxovaleric acid, a more common and controlled strategy involves using a precursor that already contains the methyl group. A highly effective precursor for this purpose is 3-methylglutaric anhydride (also known as β-methylglutaric anhydride). orgsyn.org

This approach is analogous to the Haworth synthesis, which uses succinic anhydride to produce polycyclic aromatic hydrocarbons. wikipedia.org In this case, 3-methylglutaric anhydride can serve as the acylating agent in a Friedel-Crafts reaction. The reaction with an aromatic compound, such as 1,3-difluorobenzene, would directly install the desired 3-methyl-5-oxo-pentanoic acid chain onto the aromatic ring. The anhydride is opened during the reaction, with one carbonyl group forming the ketone and the other becoming the terminal carboxylic acid. This method ensures the methyl group is precisely positioned at the C3 location. The synthesis of 3-methylglutaric anhydride itself can be achieved through methods such as the condensation of acetaldehyde with cyanoacetamide or via a Michael addition involving diethyl malonate and methyl crotonate, followed by hydrolysis, decarboxylation, and cyclization. orgsyn.org

Targeted Synthesis of 5-(3,5-Difluorophenyl)-3-methyl-5-oxovaleric Acid

The targeted synthesis of this compound presents specific challenges due to the electronic properties of the difluorinated aromatic ring and the stereochemistry at the C3 position.

The key aromatic precursor for the target molecule is 1,3-difluorobenzene. The two fluorine atoms are strong electron-withdrawing groups, which significantly deactivate the aromatic ring towards electrophilic substitution. This makes the Friedel-Crafts acylation more challenging compared to reactions with benzene (B151609) or activated derivatives. google.com

To overcome this deactivation, more forcing reaction conditions or highly active catalytic systems may be required. Research into the acylation of fluorobenzene has explored novel catalysts, such as silica gel-immobilized dendrimer scandium trifluoromethanesulfonate, often in combination with microwave radiation to enhance reaction rates. google.com The reaction would involve the acylation of 1,3-difluorobenzene with 3-methylglutaric anhydride. Due to the directing effects of the two meta-positioned fluorine atoms, the acylation is expected to occur at the C5 position (ortho to one fluorine and para to the other), yielding the desired this compound.

The methyl group at the C3 position of the valeric acid chain creates a chiral center. For the synthesis of enantiomerically pure analogs, stereocontrol must be introduced. Since the chiral center is remote from the bonds being formed during the Friedel-Crafts acylation, the most effective strategy is to use an enantiomerically pure precursor.

This could be achieved by:

Resolution: Synthesizing racemic 3-methylglutaric acid and then resolving the enantiomers using a chiral resolving agent. The separated enantiomers can then be converted to the corresponding chiral anhydrides.

Asymmetric Synthesis: Employing asymmetric catalysis to produce enantiomerically enriched 3-methylglutaric acid or its derivatives.

While asymmetric Friedel-Crafts reactions are known, they typically establish chirality at or adjacent to the newly formed bond to the aromatic ring. uni-koeln.de For introducing a remote chiral center as in this case, starting with a resolved or asymmetrically synthesized building block like chiral 3-methylglutaric anhydride is the more synthetically viable approach.

Optimization of Synthetic Pathways and Process Intensification

Optimizing the synthesis of aryl ketones, including the target molecule, involves improving efficiency, safety, and environmental sustainability. researchgate.net Key areas of focus include moving away from stoichiometric Lewis acids and adopting modern process technologies.

Catalyst Optimization: A significant improvement is the replacement of traditional homogeneous catalysts like AlCl₃ with heterogeneous, solid acid catalysts such as metal-doped zeolites (e.g., Zr-β zeolites). researchgate.net These catalysts are often reusable, reduce waste, and can be used in continuous flow systems, simplifying product purification. researchgate.netresearchgate.net

Process Intensification with Flow Chemistry: Continuous flow chemistry offers substantial advantages over traditional batch processing for the synthesis of aryl ketones. rsc.org Flow reactors provide superior control over reaction parameters like temperature and mixing, which enhances safety, particularly for highly exothermic reactions like Friedel-Crafts acylation. rsc.org This technology allows for safer on-demand generation of reagents and can lead to higher yields and productivity. rsc.orgrsc.org The synthesis of various aryl ketones has been successfully demonstrated in flow systems, sometimes using greener solvents like 2-methyltetrahydrofuran (2-MeTHF) to further reduce environmental impact. rsc.orgacs.org

| Strategy | Technique/Method | Advantages | Ref. |

| Catalyst Optimization | Use of heterogeneous catalysts (e.g., Zr-β zeolites, ZnO) | Reusability, reduced waste, compatibility with flow systems. | researchgate.net, researchgate.net |

| Process Intensification | Continuous Flow Chemistry | Enhanced safety, better process control, improved yield and scalability, on-demand synthesis. | nih.gov, rsc.org, rsc.org |

| Green Chemistry | Use of eco-friendly solvents (e.g., 2-MeTHF) | Reduced environmental impact compared to traditional hazardous solvents. | rsc.org |

| Energy Input | Microwave Irradiation | Accelerated reaction rates, potentially higher yields. | google.com |

This table summarizes modern strategies for the optimization and intensification of synthetic pathways leading to aryl ketones.

Iii. Reaction Pathways and Chemical Transformations of 5 3,5 Difluorophenyl 3 Methyl 5 Oxovaleric Acid

Transformations of the Ketone Functional Group

The ketone carbonyl group in 5-(3,5-difluorophenyl)-3-methyl-5-oxovaleric acid is a key site for a range of chemical modifications, including reductive transformations and nucleophilic additions.

Reductive Transformations to Corresponding Alcohols

The ketone functionality can be selectively reduced to the corresponding secondary alcohol, yielding 5-(3,5-difluorophenyl)-5-hydroxy-3-methylvaleric acid. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose, often in alcoholic solvents such as methanol (B129727) or ethanol. The reaction proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.

It is important to note that under forcing conditions, such as with stronger reducing agents like lithium aluminum hydride (LiAlH₄), both the ketone and the carboxylic acid functionalities can be reduced. However, the milder nature of sodium borohydride generally allows for the selective reduction of the ketone in the presence of the carboxylic acid, particularly when the reaction is carried out at controlled temperatures. The general scheme for this reduction is presented below:

Table 1: Reductive Transformation of the Ketone Functional Group

| Reactant | Reagent | Product |

|---|

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic nature of the ketone's carbonyl carbon makes it susceptible to attack by various nucleophiles. These reactions lead to the formation of a new carbon-carbon or carbon-heteroatom bond and the conversion of the carbonyl group into a hydroxyl group.

One of the most significant classes of nucleophilic addition reactions involves the use of organometallic reagents, such as Grignard reagents (RMgX). For instance, the reaction of this compound with a Grignard reagent would be expected to proceed with the nucleophilic attack of the carbanion from the Grignard reagent on the ketone carbonyl. It is crucial to protect the acidic proton of the carboxylic acid group prior to the addition of the Grignard reagent to prevent it from being quenched. This is typically achieved by converting the carboxylic acid to an ester or by using a large excess of the Grignard reagent. The resulting product, after an acidic workup, would be a tertiary alcohol.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is another versatile handle for chemical modification, readily undergoing reactions such as esterification, amidation, and anhydride (B1165640) formation.

Esterification and Amidation Reactions

Esterification of this compound can be accomplished through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.

Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. Direct reaction is often inefficient and requires high temperatures. More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are employed to facilitate the formation of the amide bond under milder conditions. The activated acyl chloride intermediate can also be reacted with an amine to yield the corresponding amide.

Table 2: Esterification and Amidation of the Carboxylic Acid Moiety

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate |

Anhydride Formation and Subsequent Derivatizations

The carboxylic acid can be converted into a symmetric anhydride by dehydration, which can be achieved by heating or by using a dehydrating agent like phosphorus pentoxide. A more controlled method involves the reaction of the carboxylate salt with an acyl chloride. The resulting anhydride is a more reactive acylating agent than the parent carboxylic acid and can be used to synthesize esters, amides, and other derivatives under milder conditions.

Reactivity of the Difluorophenyl Moiety

The 3,5-difluorophenyl group is an electron-deficient aromatic system due to the strong electron-withdrawing inductive effect of the two fluorine atoms. This electronic property influences its reactivity in electrophilic aromatic substitution reactions. The fluorine atoms are ortho, para-directing, but deactivating. Therefore, electrophilic substitution on the difluorophenyl ring would be expected to occur at the positions ortho and para to the fluorine atoms (positions 2, 4, and 6), although the reaction would require harsher conditions compared to benzene (B151609).

A notable reaction involving the aromatic ring is the Friedel-Crafts acylation. For instance, the intramolecular Friedel-Crafts acylation of the corresponding acyl chloride (derived from the carboxylic acid) could potentially lead to the formation of a cyclic ketone, although the deactivating effect of the fluorine atoms and the existing acyl group would make this a challenging transformation. More likely is the intermolecular Friedel-Crafts acylation of a separate aromatic compound using the acyl chloride derived from this compound.

Potential for Electrophilic Aromatic Substitution Reactions

The aromatic core of this compound is a 1,3,5-trisubstituted benzene ring, which presents a highly deactivated system towards electrophilic aromatic substitution (SEAr). The reactivity and regioselectivity of such reactions are governed by the cumulative electronic effects of the three substituents: two fluorine atoms and an acyl group.

Inductive and Resonance Effects: Fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring by reducing its electron density. csbsju.edu However, they also possess lone pairs of electrons that can be donated into the ring through a resonance effect (+M), which is activating. wikipedia.org For halogens, the inductive deactivation is generally stronger than the resonance activation, resulting in a net deactivating effect. libretexts.org Despite this, the resonance donation directs incoming electrophiles to the ortho and para positions. wikipedia.org

Acyl Group Effects: The acyl group (-COR) is a powerful deactivating group. It withdraws electron density from the ring through both induction and resonance, making the ring significantly less nucleophilic. organicchemistrytutor.com This deactivation is pronounced, and the group acts as a meta-director for incoming electrophiles. uci.edu

In the case of the 3,5-difluorophenyl moiety, the acyl group and the two fluorine atoms are positioned meta to each other. The combined influence of these groups results in a severely electron-deficient aromatic ring. Any potential electrophilic attack would be directed to the positions least deactivated by the substituents. The position C4 (para to the acyl group and ortho to both fluorine atoms) is sterically accessible and electronically favored by the directing effects of the fluorine atoms. However, the overwhelming deactivating nature of the three substituents suggests that forcing conditions, including high temperatures and strong acid catalysis, would be necessary to achieve any substitution.

Table 1: Analysis of Substituent Directing Effects on the Aryl Ring

| Position | Substituent Effects | Predicted Reactivity |

| C2 / C6 | ortho to Acyl, ortho to one F, meta to other F | Highly Deactivated |

| C4 | para to Acyl, ortho to both F atoms | Least Deactivated |

Transition-Metal-Catalyzed Cross-Coupling Methodologies at the Aryl Moiety

While electrophilic substitution is challenging, the carbon-fluorine bonds on the aryl ring offer potential sites for transition-metal-catalyzed cross-coupling reactions. The activation of C-F bonds is known to be difficult due to their high bond dissociation energy. However, significant advances in catalyst design, particularly using palladium and nickel systems with specialized ligands, have enabled such transformations, especially on electron-poor aromatic rings.

Suzuki-Miyaura Coupling: This reaction could be employed to form a new carbon-carbon bond by replacing a fluorine atom with an aryl, heteroaryl, or vinyl group from a boronic acid or ester. libretexts.orgorganic-chemistry.org Given the electron-deficient nature of the substrate, oxidative addition of the C-F bond to a low-valent metal center (e.g., Pd(0)) would be the key, and often rate-limiting, step. libretexts.org Catalyst systems employing electron-rich, bulky phosphine (B1218219) ligands such as SPhos or RuPhos, in conjunction with a strong base, are often required to facilitate the coupling of challenging aryl fluorides. harvard.edu

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds via the substitution of a fluorine atom is another plausible transformation. wikipedia.org This reaction couples the aryl moiety with primary or secondary amines, anilines, or N-heterocycles. libretexts.org Similar to the Suzuki coupling, this process would rely on a highly active palladium catalyst system, often involving specialized biarylphosphine or ferrocenyl-based ligands, to overcome the high activation barrier of C-F bond cleavage. rug.nl

Table 2: Potential Transition-Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Potential Product |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂, SPhos, K₃PO₄ | 5-(Aryl-3-fluorophenyl)-3-methyl-5-oxovaleric acid |

| Buchwald-Hartwig | Secondary Amine (R₂NH) | Pd₂(dba)₃, RuPhos, NaOtBu | 5-(3-Fluoro-5-(dialkylamino)phenyl)-3-methyl-5-oxovaleric acid |

| Sonogashira | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(3-Fluoro-5-alkynylphenyl)-3-methyl-5-oxovaleric acid |

Cyclization and Heterocycle Formation Utilizing the Core Structure

The γ-keto acid functionality of this compound is a versatile precursor for the synthesis of various five- and six-membered heterocyclic systems through intramolecular condensation or reactions with binucleophiles.

One of the most common transformations for γ-keto acids is their reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives to form 6-membered dihydropyridazinones. biomedpharmajournal.org The reaction proceeds via initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the carboxylic acid group, leading to cyclization and dehydration. organic-chemistry.org This pathway provides a direct route to pharmacologically relevant pyridazinone scaffolds. researchgate.netnih.gov

The reaction involves the condensation of the keto group with one nitrogen of the hydrazine to form a hydrazone intermediate. The second nitrogen of the hydrazine then acts as a nucleophile, attacking the carboxylic acid carbonyl. Subsequent loss of a water molecule yields the stable six-membered dihydropyridazinone ring. Using substituted hydrazines (e.g., phenylhydrazine) allows for the introduction of various substituents at the N1 position of the resulting heterocycle.

Table 3: Heterocycle Synthesis via Reaction with Hydrazine Derivatives

| Reagent | Product Structure | Heterocycle Formed |

| Hydrazine Hydrate (NH₂NH₂·H₂O) | 6-(3,5-Difluorophenyl)-4-methyl-4,5-dihydro-2H-pyridazin-3-one | Dihydropyridazinone |

| Phenylhydrazine (PhNHNH₂) | 2-Phenyl-6-(3,5-difluorophenyl)-4-methyl-4,5-dihydro-2H-pyridazin-3-one | N-Phenyl Dihydropyridazinone |

| Methylhydrazine (MeNHNH₂) | 2-Methyl-6-(3,5-difluorophenyl)-4-methyl-4,5-dihydro-2H-pyridazin-3-one | N-Methyl Dihydropyridazinone |

Iv. Mechanistic Investigations of Reactions Involving 5 3,5 Difluorophenyl 3 Methyl 5 Oxovaleric Acid

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

Kinetic and spectroscopic studies are fundamental experimental approaches to unraveling reaction mechanisms. For a compound like 5-(3,5-difluorophenyl)-3-methyl-5-oxovaleric acid, these studies would focus on reactions such as esterification, reduction of the ketone, or cyclization reactions.

Kinetic Studies: By systematically varying the concentration of reactants, catalysts, and temperature, researchers can determine the rate law for a given reaction. This mathematical expression provides insight into the molecularity of the rate-determining step. For instance, in a potential intramolecular cyclization, kinetic data would help distinguish between a unimolecular or a bimolecular mechanism, perhaps involving a catalytic species. The determination of activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), from temperature-dependent rate studies offers deeper understanding of the transition state's energy and structure. A study on the hydrolysis of keto esters, for example, utilized spectrophotometry to determine pseudo-first-order and second-order rate constants, and the Arrhenius equation to calculate the energy of activation. researchgate.net

Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying reactants, intermediates, and products, as well as for monitoring reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for tracking the transformation of this compound. In situ NMR monitoring can capture fleeting intermediates, providing direct evidence for a proposed reaction pathway.

Infrared (IR) Spectroscopy: The distinct carbonyl (C=O) stretching frequencies for the ketone and carboxylic acid groups would allow for monitoring reactions at these functional sites. The disappearance of a reactant's characteristic peak and the appearance of a product's peak can be quantified over time to determine reaction kinetics.

Mass Spectrometry (MS): MS is used to identify the mass-to-charge ratio of intermediates and products, helping to confirm their elemental composition and structure. Techniques like tandem mass spectrometry (MS/MS) can be used to fragment ions, providing further structural information about reaction intermediates.

A hypothetical kinetic experiment for a reaction involving this keto acid is outlined in the table below.

| Experimental Parameter | Variation | Observed Effect on Rate | Mechanistic Implication |

| [Keto Acid] | Doubled | Rate doubles | First-order dependence on the keto acid |

| [Catalyst] | Doubled | Rate doubles | First-order dependence on the catalyst |

| Temperature | Increased | Rate increases | Reaction follows Arrhenius behavior |

Influence of the 3,5-Difluorophenyl Substituent on Reaction Selectivity and Rate

The 3,5-difluorophenyl group is a key structural feature of the molecule, and its electronic properties significantly influence the reactivity of the adjacent carbonyl group. Fluorine is the most electronegative element, and its presence on the phenyl ring has a strong electron-withdrawing effect through induction (-I effect).

This inductive withdrawal of electron density makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This would generally lead to an increased rate for reactions involving nucleophilic addition to the ketone. For example, in a reduction reaction using a hydride reagent, this compound would be expected to react faster than its non-fluorinated analog.

The position of the fluorine atoms at the meta positions (3 and 5) means that their electron-withdrawing effect is primarily inductive. The resonance effect (-M or +M), which involves the donation or withdrawal of electron density through the π-system, is not operative from the meta position. This purely inductive effect enhances the predictability of its influence on reaction rates. The table below summarizes the expected electronic effects.

| Substituent Effect | Description | Impact on Carbonyl Carbon | Expected Effect on Nucleophilic Addition Rate |

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds by the electronegative fluorine atoms. | Increased positive partial charge (δ+) | Increase |

| Resonance Effect (Mesomeric) | Not significant from the meta position. | No significant impact | - |

Furthermore, the difluorophenyl group can influence the selectivity of certain reactions. In cases where multiple reaction pathways are possible, the electronic nature of this group can favor one over the other.

Mechanistic Insights into Stereocontrol and Diastereoselectivity in Analogous Reactions

The presence of a stereocenter at the 3-position (due to the methyl group) means that reactions at the adjacent carbonyl group can lead to the formation of a new stereocenter, resulting in diastereomeric products. Understanding and controlling the stereochemical outcome of such reactions is a significant aspect of synthetic chemistry.

While specific studies on this compound are scarce, mechanistic models developed for the reduction of β-substituted ketones provide valuable insights. For example, the Felkin-Anh and Cram-chelation models are often used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds.

Felkin-Anh Model: This model predicts the major diastereomer by considering the steric interactions in the transition state. The largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile.

Cram-Chelation Model: If the substituent at the α-carbon contains a Lewis basic group, a chelating agent can form a cyclic transition state with the carbonyl oxygen and the Lewis basic group, leading to a different stereochemical outcome.

In the case of this compound, the carboxylic acid group could potentially act as a coordinating group in the presence of certain reagents, influencing the diastereoselectivity of reactions at the ketone. The choice of reagent and reaction conditions would be critical in controlling which diastereomer is formed preferentially.

Computational Mechanistic Studies of Transformation Pathways

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. Density Functional Theory (DFT) calculations, in particular, can be employed to model the transformation pathways of this compound.

These computational studies can provide detailed information that is often difficult or impossible to obtain experimentally:

Transition State Geometries: The three-dimensional structure of transition states can be optimized, providing a snapshot of the bond-making and bond-breaking processes. This information is key to understanding the origins of selectivity.

Analysis of Non-Covalent Interactions: Computational methods can identify and quantify subtle non-covalent interactions, such as hydrogen bonds or steric clashes, that may play a crucial role in directing the course of a reaction.

For this compound, computational studies could be used to investigate, for example, the mechanism of an intramolecular Friedel-Crafts reaction to form a cyclic product. Such a study would likely involve calculating the energy barriers for different possible cyclization pathways and identifying the most favorable one.

V. Advanced Computational and Theoretical Analyses of 5 3,5 Difluorophenyl 3 Methyl 5 Oxovaleric Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-(3,5-difluorophenyl)-3-methyl-5-oxovaleric acid, offering a detailed view of its electronic and molecular structure.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict the most stable three-dimensional arrangements of the atoms, known as conformations. The presence of a flexible alkyl chain and rotatable bonds to the aromatic ring suggests that the molecule can exist in multiple conformational states.

Fluorine substitution is known to significantly influence molecular conformation. nih.gov DFT studies on similar fluorinated organic compounds often reveal that the energetically preferred conformations are a result of a delicate balance between steric hindrance and electrostatic interactions, such as dipole-dipole interactions involving the carbon-fluorine bonds. nih.govacs.org For this compound, DFT calculations would likely explore the potential energy surface by systematically rotating the dihedral angles along the valeric acid chain and the bond connecting the phenyl ring to the keto group. This analysis would identify the global minimum energy conformer as well as other low-energy conformers that might be populated at room temperature. nih.gov The results of such a study would be crucial for understanding how the molecule's shape influences its interactions with biological targets or its packing in a crystal lattice.

Illustrative Data from Hypothetical DFT Conformational Analysis

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A | 178.5 | 0.00 | 65.2 |

| B | 65.2 | 0.85 | 20.1 |

| C | -68.9 | 1.20 | 14.7 |

Note: This table is illustrative and represents the type of data that would be generated from a DFT conformational analysis.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature. youtube.com

For this compound, an FMO analysis would reveal the most probable sites for chemical reactions. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). nih.gov In this molecule, the HOMO is likely to be localized on the difluorophenyl ring and the oxygen atoms of the carboxylic acid and keto groups, suggesting these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl carbon of the ketone and the carboxylic acid, indicating these are the most likely sites for nucleophilic attack. cureffi.org The energy gap between the HOMO and LUMO is also a critical parameter, with a smaller gap generally implying higher reactivity. malayajournal.org

Illustrative Data from a Hypothetical FMO Analysis

| Molecular Orbital | Energy (eV) | Localization |

| HOMO | -7.25 | Difluorophenyl ring, Oxygen atoms |

| LUMO | -1.15 | Carbonyl carbons |

| HOMO-LUMO Gap | 6.10 | - |

Note: This table is for illustrative purposes to show the type of data generated from an FMO analysis.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing a more realistic picture of its conformational landscape in different environments, particularly in solution. nih.govmdpi.com Unlike static quantum chemical calculations, MD simulations account for the thermal motions of atoms and the explicit influence of solvent molecules. nih.gov

An MD simulation of this compound in an aqueous environment would reveal how interactions with water molecules affect its preferred conformations. nih.gov The simulations can track the fluctuations in dihedral angles and the formation and breaking of hydrogen bonds between the carboxylic acid group and water. nih.gov This information is crucial for understanding the molecule's solubility and how its shape might adapt upon binding to a receptor. acs.org The results can be used to generate a free energy landscape, which maps the stability of different conformations in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is an invaluable tool for structure verification and analysis. nih.govacs.org

For this compound, DFT calculations can be used to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govresearchgate.net These predictions are achieved by calculating the isotropic shielding constants for each nucleus and then referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net Comparing the predicted spectra with experimental data can confirm the molecule's structure and stereochemistry. rsc.org

Similarly, the vibrational frequencies in the infrared (IR) spectrum can be calculated. computabio.com This involves computing the second derivatives of the energy with respect to the atomic positions. The predicted frequencies correspond to the vibrational modes of the molecule, such as the stretching of the C=O and O-H bonds. researchgate.net These theoretical spectra can aid in the interpretation of experimental IR data. computabio.com

Illustrative Data of Predicted Spectroscopic Parameters

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - COOH | 12.1 | 12.0 |

| ¹³C NMR (δ, ppm) - C=O (keto) | 198.5 | 197.8 |

| ¹⁹F NMR (δ, ppm) | -109.2 | -108.7 |

| IR Frequency (cm⁻¹) - C=O stretch | 1715 | 1710 |

Note: This table is illustrative and represents the type of data that would be generated from spectroscopic parameter predictions.

In Silico Screening and Virtual Library Design Based on 5-Aryl-3-methyl-5-oxovaleric Acid Scaffolds

The 5-aryl-3-methyl-5-oxovaleric acid scaffold present in this compound can serve as a template for the design of new molecules with potentially enhanced biological activities. In silico screening and virtual library design are computational techniques used to explore the chemical space around a core scaffold. nih.govmdpi.com

Virtual libraries can be created by computationally modifying the scaffold with a wide range of different functional groups at various positions. nih.gov For the 5-aryl-3-methyl-5-oxovaleric acid scaffold, modifications could include altering the substitution pattern on the aryl ring, replacing the methyl group, or derivatizing the carboxylic acid. These virtual compounds can then be rapidly screened for their potential to bind to a specific biological target using molecular docking simulations. easychair.org This approach allows for the efficient identification of promising candidates for synthesis and experimental testing, significantly accelerating the drug discovery process. nih.gov

Vi. Derivatization and Analog Development in Academic Chemical Research

Synthesis of 5-(3,5-Difluorophenyl)-3-methyl-5-oxovaleric Acid Derivatives with Modified Side Chains

The valeric acid side chain of the parent compound offers multiple reactive sites for chemical derivatization, including the carboxylic acid group and the carbon backbone. Academic research focuses on modifying this chain to modulate properties such as solubility, lipophilicity, and metabolic stability.

Modifications at the Carboxylic Acid Terminus: The carboxylic acid group is a primary target for modification. Standard organic synthesis reactions can be employed to convert the acid into a variety of functional groups. For instance, esterification with different alcohols can yield a library of esters, which can act as prodrugs or alter the compound's pharmacokinetic profile. Amidation, through reaction with a diverse range of primary and secondary amines, can introduce new hydrogen bonding capabilities and modulate the molecule's interaction with biological targets.

Alterations to the Carbon Backbone: The aliphatic chain itself can be modified. For example, the methyl group at the 3-position can be replaced with other alkyl or functionalized groups to probe steric and electronic requirements of a target binding site. Synthetic routes could involve starting from different substituted glutaric anhydrides to introduce diversity at this position. Furthermore, the length of the carbon chain could be extended or shortened to assess the optimal distance between the aromatic ring and the acidic functionality.

While specific examples of side-chain modifications for this compound are not extensively detailed in currently available literature, the synthetic strategies are well-established in organic chemistry. These derivatizations are fundamental steps in lead optimization campaigns.

Exploration of Alternative Fluorine Substitution Patterns and Other Halogenated Analogs on the Phenyl Ring

The 3,5-difluoro substitution pattern on the phenyl ring is a key feature of the parent molecule, significantly influencing its electronic properties and potential intermolecular interactions. Researchers explore alternative halogenation patterns to fine-tune these characteristics. The position and number of fluorine atoms can dramatically affect a molecule's metabolic stability and binding affinity.

Alternative Fluorine Isomers: Analogs such as 5-(3,4-difluorophenyl)-5-oxovaleric acid are investigated to understand the impact of the fluorine atoms' relative positions. The change from a 3,5- to a 3,4-substitution pattern alters the molecule's dipole moment and electronic distribution, which can lead to different biological activities or physical properties.

Other Halogen Analogs: Replacing fluorine with other halogens like chlorine is another common strategy. For example, 5-(3,5-dichlorophenyl)-5-oxovaleric acid is a known analog. clearsynth.com This substitution increases the size (van der Waals radius) and lipophilicity of the substituent at those positions, which can enhance or alter binding interactions.

Non-Halogenated Analogs: To establish a baseline and understand the specific contribution of the halogen atoms, non-halogenated or alkyl-substituted analogs are often synthesized. An example is 5-(3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid, which replaces the electron-withdrawing fluorine atoms with electron-donating methyl groups, thereby reversing the electronic effect on the phenyl ring.

| Analog Name | CAS Number | Modification from Parent Compound | Potential Impact |

|---|---|---|---|

| 5-(3,4-Difluorophenyl)-5-oxovaleric acid | 362718-98-7 | Altered fluorine substitution pattern (3,4- vs 3,5-) | Changes in dipole moment and electronic distribution |

| 5-(3,5-Dichlorophenyl)-5-oxovaleric acid | 172168-00-2 | Replacement of fluorine with chlorine | Increased lipophilicity and steric bulk |

| 5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid | 845781-37-5 | Replacement of fluorine with methyl groups | Altered electronic properties (electron-donating vs. withdrawing) |

Development of Heteroatom-Containing Analogs and Bioisosteric Replacements

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve a compound's properties while retaining its desired biological activity. drughunter.comcambridgemedchemconsulting.com This involves substituting a functional group with another that has similar physical or chemical properties.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a liability for drug candidates due to its potential for rapid metabolism and poor cell membrane permeability. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and highly fluorinated alcohols. nih.gov These replacements can mimic the acidic proton and hydrogen bonding capacity of the carboxylic acid while offering improved pharmacokinetic profiles.

Ketone Bioisosteres: The ketone carbonyl group can also be replaced. For instance, oxetanes have been investigated as bioisosteric replacements for carbonyls, as they can influence physicochemical properties like polarity and lipophilicity. cambridgemedchemconsulting.com

Aromatic Ring Analogs: The 3,5-difluorophenyl ring can be replaced with various heteroaromatic rings to explore different electronic and steric interactions. A notable example is the synthesis of thienyl analogs, such as 3-methyl-5-(3-methyl-2-thienyl)-5-oxovaleric acid. The replacement of the phenyl ring with a thiophene (B33073) ring introduces a sulfur heteroatom and alters the ring's size and electronic character, potentially leading to novel biological activities or improved properties.

| Replacement Strategy | Original Group | Potential Bioisostere/Analog | Rationale/Potential Impact |

|---|---|---|---|

| Carboxylic Acid Bioisostere | -COOH | Tetrazole, Acyl Sulfonamide | Improve metabolic stability and cell permeability. nih.gov |

| Ketone Bioisostere | C=O | Oxetane | Modify polarity and lipophilicity. cambridgemedchemconsulting.com |

| Heteroatom-Containing Ring Analog | 3,5-Difluorophenyl | Thiophene, Pyridine, etc. | Alter aromatic interactions and introduce new hydrogen bonding sites. |

Scaffold Hopping and Structural Modifications for Diverse Chemical Libraries

Scaffold hopping is a more drastic approach to analog design where the core structure, or "scaffold," of the molecule is replaced with a structurally distinct one, while key binding elements are preserved. nih.govnih.gov This strategy is employed to discover new chemical classes with similar biological activity but potentially improved properties, such as novelty for intellectual property, better selectivity, or a more favorable safety profile.

For a molecule like this compound, a scaffold hopping approach might involve replacing the central keto-acid aliphatic chain with a rigid ring system that positions the 3,5-difluorophenyl group and an acidic functional group in a similar spatial arrangement. The goal is to mimic the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity—with a completely different molecular backbone. nih.gov

For example, a cyclic imide or a substituted heterocyclic core could be designed to replace the valeric acid chain. Such modifications lead to the creation of diverse chemical libraries. These libraries, containing a wide range of structurally different but pharmacophorically related compounds, can be screened to identify new lead compounds that may possess advantages over the original scaffold. While starting with a known active compound, the goal of scaffold hopping is to generate a novel chemotype by modifying the molecule's central core structure. nih.gov

Vii. Advanced Analytical Methodologies for Research Oriented Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Composition and Purity

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a molecule's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

For 5-(3,5-Difluorophenyl)-3-methyl-5-oxovaleric acid, with the molecular formula C₁₂H₁₂F₂O₃, the theoretical exact mass can be calculated. Analysis via HRMS would be expected to yield an m/z value that corresponds closely to this theoretical mass, thereby confirming the molecular composition. Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information that corroborates the molecule's identity and can be used to assess its purity by identifying ions from potential impurities.

Table 1: Predicted HRMS Data for this compound

| Ion | Formula | Theoretical m/z | Description |

| [M+H]⁺ | [C₁₂H₁₃F₂O₃]⁺ | 243.0827 | Protonated molecular ion |

| [M-H]⁻ | [C₁₂H₁₁F₂O₃]⁻ | 241.0682 | Deprotonated molecular ion |

| [M+Na]⁺ | [C₁₂H₁₂F₂O₃Na]⁺ | 265.0646 | Sodium adduct |

| [C₇H₄F₂O]⁺ | [C₇H₄F₂O]⁺ | 141.0203 | Fragment corresponding to the 3,5-difluorobenzoyl cation |

| [C₅H₉O₂]⁺ | [C₅H₉O₂]⁺ | 101.0603 | Fragment from cleavage adjacent to the ketone |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed atomic structure of a molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide foundational information about the types and numbers of protons and carbons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the methyl group protons, with characteristic splitting patterns arising from spin-spin coupling. The ¹³C NMR spectrum would display signals for each of the unique carbon atoms, including the carbonyl carbons of the ketone and carboxylic acid functional groups.

Two-dimensional (2D) NMR techniques are employed to resolve ambiguities and establish definitive structural connections. science.govyoutube.comsdsu.eduscience.govemerypharma.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying protons that are on adjacent carbon atoms. sdsu.edu This is crucial for tracing the connectivity of the entire aliphatic backbone from C2 to C4.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.comemerypharma.com This technique definitively assigns the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.eduemerypharma.com This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for connecting the different fragments of the molecule, such as linking the aliphatic chain to the 3,5-difluorophenyl ring via the ketone group.

Table 2: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations

| Position | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| 2 | ~2.6 (dd, 2H) | ~38 | H-3 | C-1, C-3, C-4 |

| 3 | ~2.4 (m, 1H) | ~30 | H-2, H-4, 3-CH₃ | C-1, C-2, C-4, C-5, 3-CH₃ |

| 4 | ~3.2 (dd, 2H) | ~45 | H-3 | C-2, C-3, C-5, 3-CH₃ |

| 5 | - | ~198 (t) | - | H-4, H-2', H-6' |

| 1' | - | ~140 (t) | - | H-2', H-6' |

| 2', 6' | ~7.6 (m, 2H) | ~112 (dd) | H-4' | C-4', C-5, C-1' |

| 3', 5' | - | ~163 (dd) | - | H-2', H-4', H-6' |

| 4' | ~7.3 (tt, 1H) | ~110 (t) | H-2', H-6' | C-2', C-6' |

| 1 (COOH) | ~12.0 (s, 1H) | ~178 | - | H-2, H-3 |

| 3-CH₃ | ~1.1 (d, 3H) | ~20 | H-3 | C-2, C-3, C-4 |

Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, tt = triplet of triplets. Predicted ¹³C shifts for fluorinated carbons include expected coupling patterns (d = doublet, t = triplet).

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally informative and sensitive technique. wikipedia.orgbiophysics.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. The chemical shift of ¹⁹F is highly sensitive to its electronic environment, providing a unique fingerprint for the fluorinated part of the molecule. alfa-chemistry.comucsb.edu

For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal's chemical shift would be characteristic of a fluorine atom attached to an aromatic ring bearing an electron-withdrawing acyl group. The multiplicity of the signal would arise from coupling to the nearby aromatic protons (H-2', H-4', and H-6'), likely appearing as a triplet of triplets. ¹⁹F NMR is also an excellent tool for assessing purity, as fluorine-containing impurities would give rise to distinct signals.

Table 3: Predicted ¹⁹F NMR Data

| Position | Predicted ¹⁹F Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F-3', F-5' | ~ -108 to -112 | Triplet of triplets (tt) | ³J(F-H_ortho) ≈ 8-10 Hz, ⁴J(F-H_para) ≈ 6-8 Hz |

Chromatographic Techniques for Separation, Identification, and Quantification in Complex Mixtures

Chromatographic methods are indispensable for separating the target compound from complex matrices such as reaction mixtures or biological samples. This separation is a prerequisite for accurate identification and quantification. The choice between liquid and gas chromatography depends on the analyte's properties, such as volatility and thermal stability.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice for analyzing non-volatile, polar compounds like this compound. shimadzu.com Reversed-phase high-performance liquid chromatography (HPLC) is typically used, where the compound is separated based on its polarity. The use of an acidic mobile phase is common to ensure the carboxylic acid is protonated, leading to better retention and peak shape on a C18 column. nih.govlcms.cz

The mass spectrometer serves as a highly sensitive and selective detector. In tandem MS (MS/MS), a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻) is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), LC-MS/MS provides exceptional selectivity and sensitivity for quantifying the compound even at very low concentrations in complex samples.

Table 4: Illustrative LC-MS/MS Method Parameters

| Parameter | Condition |

| LC System | |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (Q1) | m/z 241.1 |

| Product Ions (Q3) | e.g., m/z 140.0 (loss of C₅H₉O₂), m/z 197.1 (loss of CO₂) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation and detection technique well-suited for volatile and thermally stable compounds. Due to the low volatility of the carboxylic acid group, this compound requires a chemical modification step, known as derivatization, prior to GC analysis. colostate.edunih.gov Common derivatization strategies include esterification (e.g., converting the carboxylic acid to its methyl or ethyl ester) or silylation (e.g., reacting with reagents like MTBSTFA) to create a more volatile and thermally stable analogue. researchgate.net

Once derivatized, the compound is injected into the GC, where it is vaporized and separated from other components based on its boiling point and interactions with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which generates a mass spectrum for each, allowing for positive identification based on the characteristic fragmentation pattern. GC-MS provides excellent chromatographic resolution and is a robust technique for quantification. acs.orgnih.govacs.org

Table 5: Illustrative GC-MS Method Parameters (after Derivatization)

| Parameter | Condition |

| Derivatization | |

| Reagent | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| Reaction | Convert carboxylic acid to TBDMS ester |

| GC System | |

| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

| Analysis Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation and the packing of molecules within the crystal lattice. Such data is invaluable for understanding structure-activity relationships, polymorphism, and the physical properties of a compound.

For the specific compound, this compound, a comprehensive search of publicly available crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction studies. Consequently, detailed experimental data on its solid-state structure, including unit cell parameters, space group, and specific intermolecular interactions, are not available at this time.

Furthermore, analysis of the crystal packing would likely identify intermolecular hydrogen bonding involving the carboxylic acid group, potentially forming dimeric structures or extended networks. Other non-covalent interactions, such as C-H···F and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, would also be expected to play a significant role in stabilizing the crystal lattice.

Should a crystalline sample of sufficient quality be obtained in the future, X-ray diffraction analysis would provide the definitive solid-state conformation and packing arrangement, offering fundamental insights into the molecule's structural chemistry.

Table of Crystallographic Data (Hypothetical)

As no experimental data is currently available, the following table is presented as a template to illustrate the type of information that would be obtained from an X-ray crystallographic study of this compound.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂F₂O₃ |

| Formula Weight | 242.22 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Absorption Coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal Size (mm³) | To be determined |

| Radiation (λ, Å) | e.g., MoKα (0.71073) |

| Temperature (K) | e.g., 293(2) K |

| Reflections Collected | To be determined |

| Independent Reflections | To be determined |

| R_int | To be determined |

| Final R indices [I > 2σ(I)] | To be determined |

| R indices (all data) | To be determined |

| Goodness-of-fit on F² | To be determined |

Viii. Role of 5 3,5 Difluorophenyl 3 Methyl 5 Oxovaleric Acid As a Chemical Building Block in Advanced Synthesis

Precursor in the Synthesis of Complex Organic Molecules

No specific examples of complex organic molecules synthesized directly from 5-(3,5-Difluorophenyl)-3-methyl-5-oxovaleric acid as a starting precursor were found in the available literature.

Integration into Polycyclic and Heterocyclic Systems

While γ-keto acids are classical precursors for five- and six-membered heterocyclic rings through intramolecular condensation reactions (e.g., with ammonia or amines to form lactams, or reduction followed by cyclization to form lactones), no studies detailing the specific cyclization of this compound to form particular polycyclic or heterocyclic systems could be identified.

Chiral Building Block Applications in Asymmetric Synthesis

The molecule possesses a stereocenter at the C3 position, making its chiral enantiomers potentially valuable building blocks. Asymmetric hydrogenation of the ketone or reductive amination are established methods for creating new stereocenters in high enantiomeric excess from similar γ-keto acid structures. However, no research was found that specifically utilizes either the (R) or (S) enantiomer of this compound in an asymmetric synthesis to control the stereochemistry of a target molecule.

Development of Specialized Reagents and Catalysts

There is no information available to suggest that this compound has been used as a foundational structure for the development of specialized chemical reagents or catalysts.

Due to the absence of specific data, creating an article with the required depth, data tables, and detailed research findings is not possible at this time.

Ix. Structure Reactivity Relationships and Design Principles for 5 3,5 Difluorophenyl 3 Methyl 5 Oxovaleric Acid and Its Analogs

Influence of Fluorine Atoms on Electronic Properties and Reactivity of the Aryl Ketone Moiety

The presence of two fluorine atoms on the phenyl ring at the meta positions (3 and 5) profoundly influences the electronic nature of the aryl ketone moiety. Fluorine is the most electronegative element, and its primary influence in this configuration is a strong electron-withdrawing inductive effect (-I). nih.govstackexchange.com This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the aromatic ring and, consequently, from the attached carbonyl group.

This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) compared to an unsubstituted phenyl ketone. khanacademy.org An enhanced partial positive charge on the carbonyl carbon renders it more susceptible to attack by nucleophiles. jackwestin.com Therefore, reactions involving nucleophilic addition to the ketone are generally accelerated. nih.gov

While fluorine can also exert a +R (resonance) effect by donating its lone pair electrons, this effect is strongest at the ortho and para positions. In the meta position, the resonance effect on the carbonyl group is minimal. Thus, the powerful -I effect dominates, leading to a net activation of the ketone towards nucleophilic attack. stackexchange.com

The electronic influence of substituents on an aromatic ring can be quantified using Hammett substituent constants (σ). wikipedia.orglibretexts.org These constants are derived from the ionization of substituted benzoic acids. researchgate.net Electron-withdrawing groups have positive σ values. researchgate.net The Hammett constant for a meta-fluoro substituent (σ_m) is +0.34, signifying its strong electron-withdrawing nature. oup.com For the 3,5-difluoro substitution pattern, these effects are approximately additive, resulting in a significant increase in the electrophilicity of the carbonyl carbon.

Table 1: Hammett Substituent Constants for Selected Groups

| Substituent | σ_meta | σ_para | Electronic Effect |

|---|---|---|---|

| -F | +0.34 | +0.06 | Strong Inductive Withdrawal (-I) |

| -Cl | +0.37 | +0.23 | Strong Inductive Withdrawal (-I) |

| -CH₃ | -0.07 | -0.17 | Weak Inductive Donation (+I) |

| -NO₂ | +0.71 | +0.78 | Strong Inductive & Resonance Withdrawal (-I, -R) |

This table presents selected Hammett constants to contextualize the electronic effect of the fluorine substituent. oup.com

Steric and Electronic Effects of the 3-Methyl Group on Reaction Outcomes and Stereoselectivity

The methyl group at the 3-position (β-position relative to the carboxylic acid and γ-position relative to the ketone) introduces both steric and electronic effects that influence reaction pathways.

Steric Effects: The primary influence of the 3-methyl group is steric hindrance. wikipedia.org This is the spatial bulk of the group that can impede the approach of reagents to nearby reactive sites. wikipedia.org In reactions such as the reduction of the ketone, a nucleophilic hydride reagent must approach the carbonyl carbon. researchgate.net The 3-methyl group can create a more sterically crowded environment on one face of the molecule, depending on the molecule's preferred conformation. This hindrance can lead to diastereoselectivity, where the reagent preferentially attacks from the less hindered face, resulting in a higher yield of one diastereomer over the other. youtube.commasterorganicchemistry.com The magnitude of this effect is dependent on the conformation of the flexible valeric acid chain and the size of the attacking nucleophile. lumenlearning.comlibretexts.org

Electronic Effects: Electronically, the methyl group is weakly electron-donating through an inductive effect (+I). However, this effect is significantly attenuated by the distance from the aryl ketone and is generally considered minor compared to the powerful electron-withdrawing effects of the difluorophenyl group. Its impact on the reactivity of the distant ketone is negligible, though it may have a small influence on the acidity of the nearby α-protons.

Impact of Functional Group Interplay within the 5-Oxovaleric Acid Backbone on Chemical Transformations

The 5-oxovaleric acid backbone features a ketone and a carboxylic acid separated by a three-carbon alkyl chain. This specific arrangement allows for potential intramolecular interactions and influences the reactivity of the entire molecule. msu.edu

The carboxyl group is a distinct functional group formed by the interaction of a hydroxyl and a carbonyl group. msu.edu While the two groups in 5-(3,5-Difluorophenyl)-3-methyl-5-oxovaleric acid are too far apart for direct electronic conjugation, they can influence each other through space or by mediating intramolecular reactions.

Acidity of α-Protons: The ketone group inductively withdraws electron density, which increases the acidity of the protons on the adjacent carbon (C4). These protons are more readily removed by a base, facilitating reactions such as enolate formation at this position.

Intramolecular Reactions: The chain is flexible enough to allow the carboxylic acid group to come into proximity with the ketone. This can lead to intramolecular catalysis, where the acidic proton of the carboxyl group protonates the ketone's carbonyl oxygen, activating it for nucleophilic attack. Under certain conditions, intramolecular cyclization reactions to form lactones (cyclic esters) could be possible, although forming a seven-membered ring is generally less favorable than forming five- or six-membered rings. msu.edu

Distinct Reactivity: The carboxylic acid and the ketone typically exhibit their characteristic reactivities independently. The carboxylic acid can undergo reactions like esterification or conversion to an acid chloride, while the ketone can undergo nucleophilic addition, reduction, or reactions at the α-carbon. jackwestin.comlibretexts.org The highly electrophilic nature of the aryl ketone suggests that it would be the more reactive site for many nucleophilic reagents.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predicting Chemical Behavior

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical tools used to predict the reactivity of chemicals based on their molecular structure. chemrxiv.orglibretexts.org These models establish a correlation between calculated molecular descriptors (numerical representations of chemical structure) and experimentally determined reactivity data, such as reaction rates or equilibrium constants. nih.govresearchgate.net

For this compound and its analogs, a QSRR study could be developed to predict their behavior in specific reactions.

Key Steps in Developing a QSRR Model:

Data Set Selection: A series of analogs would be synthesized with systematic variations in their structure (e.g., changing the substituents on the phenyl ring, altering the position or nature of the alkyl group). Their reactivity in a target reaction (e.g., rate of ketone reduction) would be measured experimentally. libretexts.org

Descriptor Calculation: For each analog, a set of theoretical molecular descriptors would be calculated. These can include:

Electronic Descriptors: Hammett constants (σ), calculated dipole moments, partial atomic charges on the carbonyl carbon.

Steric Descriptors: Steric parameters (e.g., Taft's E_s), molecular volume, surface area.

Topological Descriptors: Indices that describe molecular connectivity and shape.

Model Construction: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors (predictor variables) to the observed reactivity (response variable). chemrxiv.orglibretexts.org

Example Equation:log(k) = c₀ + c₁σ + c₂E_s + ...

Validation: The model's predictive power is rigorously tested to ensure it is statistically significant and can accurately predict the reactivity of new, untested compounds within its applicability domain. libretexts.org

By quantifying the electronic influence of the difluorophenyl group and the steric hindrance of the 3-methyl group, a QSRR model could efficiently guide the design of new analogs with optimized reactivity for specific applications. chemrxiv.org

Q & A

Q. How can conflicting data on the compound’s enzyme inhibition activity be resolved across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., substrate concentration, enzyme isoforms). Standardize assays using recombinant enzymes (e.g., COX-2 or CYP450 isoforms) under controlled conditions (pH 7.4, 37°C). Perform dose-response curves (IC₅₀ calculations) with triplicate measurements. Validate findings using orthogonal methods like surface plasmon resonance (SPR) to measure binding affinity. Meta-analysis of published data and replication in independent labs are essential to confirm reproducibility .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins like serum albumin or P-glycoprotein. For ADME prediction, employ tools like SwissADME or QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Molecular dynamics simulations (GROMACS) over 100 ns can assess conformational stability in biological membranes. Cross-validate predictions with in vitro Caco-2 cell permeability assays .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. How can researchers design in vivo studies to evaluate the compound’s metabolic fate?

- Methodological Answer : Administer the compound (oral/i.v.) to rodent models and collect plasma, urine, and feces at timed intervals. Metabolite identification requires UPLC-Q-TOF-MS/MS in positive/negative ion modes. Compare fragmentation patterns with synthetic standards or databases (e.g., HMDB). For quantitative analysis, use stable isotope-labeled internal standards. Data should be analyzed using non-compartmental pharmacokinetic models (WinNonlin) to calculate AUC, t₁/₂, and clearance rates .

Key Notes

-

Contradiction Management : Replicate analyses and cross-validation with orthogonal techniques (e.g., SPR vs. enzyme assays) are critical .

-

Data Reproducibility : Share raw datasets via platforms like ResearchGate or Zenodo to enable peer validation .

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

-

Advanced Tools : Leverage open-source software (e.g., PyMol for visualization, GROMACS for simulations) to reduce costs and enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.